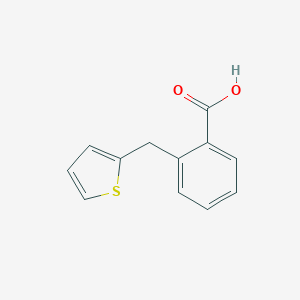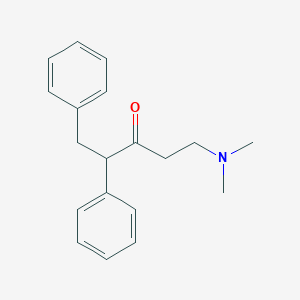
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DAP5 and is a derivative of diphenylmethane. DAP5 has been used in the synthesis of various organic compounds due to its unique properties.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- has been used in various scientific research applications. One of the most notable applications is in the field of organic synthesis. DAP5 is used as a reagent in the synthesis of various organic compounds, including heterocycles and chiral ligands. Additionally, DAP5 has been used as a catalyst in various reactions, including the synthesis of α-amino acids and the asymmetric hydrogenation of ketones.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is not well understood. However, it is believed that DAP5 acts as a Lewis acid catalyst in various reactions. The presence of the dimethylamino group in DAP5 is believed to enhance its catalytic activity.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-. However, studies have shown that DAP5 is not toxic to cells and does not have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- in lab experiments is its high catalytic activity. DAP5 has been shown to be an effective catalyst in various reactions, including the synthesis of α-amino acids and the asymmetric hydrogenation of ketones. However, one of the limitations of using DAP5 is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl-. One potential direction is the development of new synthetic methods using DAP5 as a catalyst. Additionally, DAP5 could be used in the synthesis of new chiral ligands and catalysts for various reactions. Further research is needed to fully understand the mechanism of action of DAP5 and its potential applications in various fields.
Conclusion:
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of DAP5 can be achieved through various methods, and it has been used in the synthesis of various organic compounds. While the mechanism of action of DAP5 is not well understood, it is believed to act as a Lewis acid catalyst in various reactions. DAP5 has several advantages in lab experiments, including its high catalytic activity, but its high cost may limit its use in large-scale experiments. Further research is needed to fully understand the potential applications of DAP5 in various fields.
Synthesemethoden
The synthesis of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- can be achieved through various methods. One of the most common methods is the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with diphenylmethane in the presence of a strong acid catalyst. The reaction leads to the formation of 3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- as a white solid with a melting point of 119-121°C.
Eigenschaften
CAS-Nummer |
113676-20-3 |
|---|---|
Produktname |
3-Pentanone, 5-(dimethylamino)-1,2-diphenyl- |
Molekularformel |
C19H23NO |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
5-(dimethylamino)-1,2-diphenylpentan-3-one |
InChI |
InChI=1S/C19H23NO/c1-20(2)14-13-19(21)18(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16/h3-12,18H,13-15H2,1-2H3 |
InChI-Schlüssel |
CKBPBVOQBKBRML-UHFFFAOYSA-N |
SMILES |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CN(C)CCC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




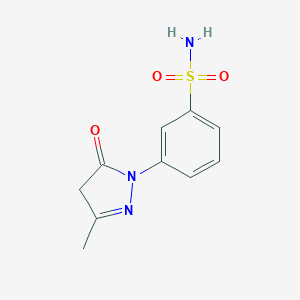
![2-[[2-Chloro-5-(trifluoromethyl)phenyl]azo]-N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-oxobutyramide](/img/structure/B188873.png)


![3,9-Dipropyl-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B188876.png)
![Dibenzo[b,f][1,4]thiazepine-11(10H)-thione](/img/structure/B188878.png)
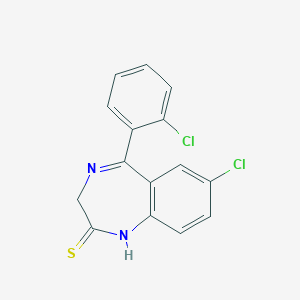
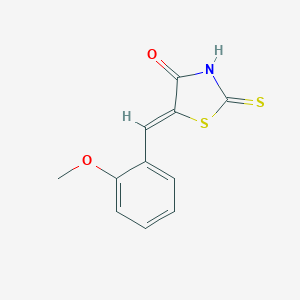
![Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate](/img/structure/B188885.png)
![2-[(5-Nitrothiophen-2-yl)methylidene]propanedinitrile](/img/structure/B188886.png)
![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)

